molecular formula C21H25N3O7 B2803355 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate CAS No. 2034470-00-1

2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate

Cat. No. B2803355
CAS RN: 2034470-00-1
M. Wt: 431.445
InChI Key: CVUFONIXCPZNEW-UHFFFAOYSA-N
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Description

2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

Piperazine Derivatives in Therapeutics

Piperazine, a core structure in many drugs, is significant for the rational design of therapeutic agents. It is found in medications with diverse uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus can significantly influence the medicinal potential of resulting molecules. This flexibility suggests that derivatives like "2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate" could have broad therapeutic applications pending further investigation (Rathi et al., 2016).

Furan Substituents in Medicinal Chemistry

Compounds with furan-2-yl substituents, similar to part of the structure of interest, are important in medicinal chemistry, often involved in nucleobase, nucleoside, and analogue designs. These furanyl-substituted molecules exhibit a range of biological activities, including antiviral, antitumor, antimycobacterial, and antiparkinsonian effects. Such data underscore the potential of furan-containing compounds in drug discovery and development (Ostrowski, 2022).

Acetamide Derivatives in Biological Systems

Research on acetamide and its derivatives, including mono and dimethyl variants, has been extensive, given their commercial significance and biological impacts. The review of acetamide's toxicology and its derivatives suggests a complex interaction with biological systems, highlighting the need for understanding these compounds' metabolic and toxicological profiles for their safe and effective application in various fields (Kennedy, 2001).

properties

IUPAC Name

2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]-N-(2-methylphenyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3.C2H2O4/c1-15-5-2-3-6-16(15)20-19(24)14-22-10-8-21(9-11-22)13-17(23)18-7-4-12-25-18;3-1(4)2(5)6/h2-7,12H,8-11,13-14H2,1H3,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUFONIXCPZNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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